molecular formula C14H9N5OS3 B2559498 N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide CAS No. 1207044-02-7

N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide

Cat. No. B2559498
CAS RN: 1207044-02-7
M. Wt: 359.44
InChI Key: QUGUQCMOFGSZAE-UHFFFAOYSA-N
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Description

The compound “N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)pyrazine-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazine ring and two thiazole rings. These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As with the synthesis process, similar compounds have been involved in various chemical reactions, often involving the formation or breaking of ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds like benzothiazoles are typically colorless, slightly viscous liquids .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

The compound’s structure suggests it could be used in the development of OFETs . Its molecular configuration allows for efficient charge transport, which is crucial for OFET performance. The presence of thiazole rings could enhance the stability and electron mobility, leading to devices with higher switching speeds and lower power consumption .

Photovoltaic Devices

Due to its conjugated system and potential for good electron affinity, this compound might serve as an active layer in solar cells . It could be involved in the creation of novel photovoltaic materials that offer improved power conversion efficiencies, possibly leading to more cost-effective and efficient solar energy solutions .

Photoluminescent Materials

The cyano derivatives and electron-accepting properties of this compound indicate its use in photoluminescent materials . These materials are vital for the development of new-generation OLEDs and other lighting applications that require materials with specific emission properties .

Non-Covalent Interactions for Molecular Engineering

The strategic placement of heteroatoms within the compound’s structure allows for non-covalent interactions, which can be exploited in molecular engineering. This can lead to the design of materials with controlled planarity and tunable electronic properties, useful in various nanotechnology applications .

Ligand for Metal Complexes

The compound’s structure, featuring multiple nitrogen and sulfur atoms, makes it a suitable ligand for metal complexes. These complexes can exhibit unique properties such as fluorescence and energy transfer mechanisms, which are valuable in sensing and catalysis applications .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Similar compounds have shown a range of biological activities, including antimycobacterial activity .

properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5OS3/c1-21-14-18-8-3-2-7-10(11(8)23-14)22-13(17-7)19-12(20)9-6-15-4-5-16-9/h2-6H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGUQCMOFGSZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide

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